molecular formula C26H18N2O2S B2817572 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 477569-57-6

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide

Cat. No.: B2817572
CAS No.: 477569-57-6
M. Wt: 422.5
InChI Key: SQUJEFGFNJQIKL-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-phenoxybenzamide is a benzamide derivative featuring a benzothiazole moiety linked to the ortho-position of the phenyl ring and a phenoxy group at the para-position of the benzamide core. Benzothiazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, antimicrobial, and antitumor properties . The phenoxy substituent contributes to the compound’s lipophilicity and may influence its pharmacokinetic profile by modulating solubility and membrane permeability.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(18-14-16-20(17-15-18)30-19-8-2-1-3-9-19)27-22-11-5-4-10-21(22)26-28-23-12-6-7-13-24(23)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQUJEFGFNJQIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The compound may also interact with DNA and proteins, affecting their function and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide, highlighting differences in substituents and molecular properties:

Compound Name Substituent on Benzamide Benzothiazole Position Molecular Weight (g/mol) XLogP3 Key Features/Implications
This compound (Target) Phenoxy (C₆H₅O) 2-position 402.5* ~6.1† High lipophilicity; aromatic interactions
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide () Butoxy (C₄H₉O) 2-position 402.5 6.1 Increased alkyl chain length enhances lipophilicity
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(dimethylsulfamoyl)benzamide () Dimethylsulfamoyl (SO₂N(CH₃)₂) 2-position 437.5* N/A Polar sulfonamide group improves solubility; potential H-bonding
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-4-methoxybenzamide () Methoxy (OCH₃) 4-position 360.4 N/A Positional isomerism may alter target binding; smaller substituent
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () Methoxy (OCH₃) Thiazole (non-benzothiazole) 404.5* N/A Thiazole core reduces aromaticity; impacts π-π stacking

*Calculated molecular weights based on formulae; †XLogP3 from .

Key Observations:

Substituent Effects: Phenoxy vs. Sulfamoyl vs. Phenoxy: The dimethylsulfamoyl group in introduces polarity, which may improve solubility and facilitate interactions with charged residues in enzyme active sites . Methoxy: Smaller size and electron-donating effects in could alter electronic distribution, affecting binding affinity .

Core Heterocycle Modification :

  • Replacement of benzothiazole with a simpler thiazole () reduces molecular planarity, possibly diminishing intercalation with DNA or protein pockets .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-phenoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The IUPAC name for this compound is this compound, and its molecular formula is C26H18N2O2SC_{26}H_{18}N_{2}O_{2}S. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC26H18N2O2S
Molecular Weight442.56 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with bacterial cells and potential cancer cells:

Antibacterial Activity:
The compound exhibits significant antibacterial properties by inhibiting the growth of various bacterial strains. It appears to disrupt essential biochemical pathways within bacterial cells, leading to their inhibition. For example, studies have shown that it has a minimum inhibitory concentration (MIC) against Staphylococcus aureus in the range of 19.7–24.2 μM.

Anticancer Activity:
Research indicates that the compound may also possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic signaling pathways and inhibition of cell proliferation .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has a favorable profile for drug development. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations indicate good absorption and distribution characteristics, which are critical for effective therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Efficacy:
    A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazole compounds showed promising antibacterial activity against resistant strains of bacteria. The study highlighted the potential of benzothiazole derivatives as lead compounds for developing new antibiotics .
  • Anticancer Potential:
    In vitro studies demonstrated that this compound could inhibit the growth of several cancer cell lines. The compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells .
  • Mechanistic Insights:
    Molecular docking studies have provided insights into how this compound interacts with specific targets within bacterial and cancer cells. These analyses revealed binding affinities that suggest a strong interaction with key enzymes involved in metabolic pathways critical for cell survival .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC (μM)Mechanism of Action
AntibacterialStaphylococcus aureus19.7 – 24.2Inhibition of cell wall synthesis
AnticancerHuman breast cancer cellsNot specifiedInduction of apoptosis

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